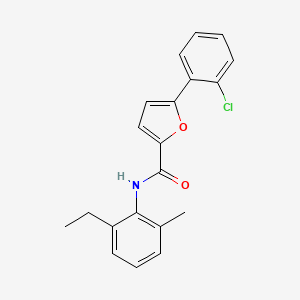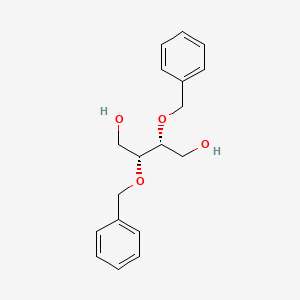
(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its two benzyloxy groups attached to a butane-1,4-diol backbone, making it a versatile intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol typically involves the protection of hydroxyl groups followed by selective benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of butane derivatives or alcohols.
Substitution: Formation of substituted butane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl groups can undergo enzymatic modifications, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R)-2,3-Dihydroxybutane-1,4-diol
- (2R,3R)-2,3-Bis(methoxy)butane-1,4-diol
- (2R,3R)-2,3-Bis(ethoxy)butane-1,4-diol
Uniqueness
(2R,3R)-2,3-Bis(benzyloxy)butane-1,4-diol is unique due to its benzyloxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds. The presence of these groups enhances its solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C18H22O4 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(2R,3R)-2,3-bis(phenylmethoxy)butane-1,4-diol |
InChI |
InChI=1S/C18H22O4/c19-11-17(21-13-15-7-3-1-4-8-15)18(12-20)22-14-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1 |
InChI-Schlüssel |
KXOVGSUIUSIZML-QZTJIDSGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CO[C@H](CO)[C@@H](CO)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(CO)C(CO)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




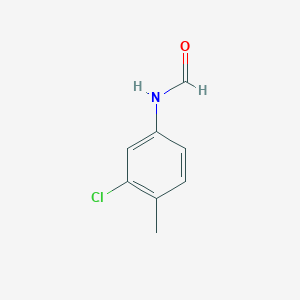

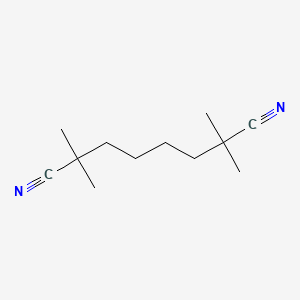
![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)

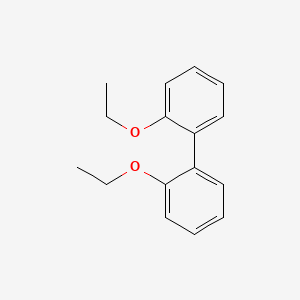

![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11943563.png)

![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)
